molecular formula C6H8N3NaO2 B6191537 sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate CAS No. 2648945-98-4

sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate

Cat. No. B6191537
CAS RN: 2648945-98-4
M. Wt: 177.1
InChI Key:
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Description

1,2,4-Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They contain three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance . Various methods have been reported, including reactions involving carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .


Molecular Structure Analysis

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions. For example, some compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can also vary. Some compounds have shown promising cytotoxic activity against cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary. Some compounds have shown promising cytotoxic activity against cancer cell lines, but demonstrated very weak cytotoxic effects toward normal cells .

Future Directions

The future directions of research into 1,2,4-triazole derivatives are likely to continue focusing on their synthesis and evaluation as potential therapeutic agents . Given their broad biological activities, they are of significant interest in the field of medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide and acetic anhydride to form the sodium salt of the corresponding 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetic acid. The acid is then neutralized with sodium hydroxide to form the final product, sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate.", "Starting Materials": [ "1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid in acetic anhydride.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting sodium salt of 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetic acid and wash with water.", "Step 4: Dissolve the sodium salt in water and neutralize with sodium hydroxide to form the final product, sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate." ] }

CAS RN

2648945-98-4

Molecular Formula

C6H8N3NaO2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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